REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([NH:7][CH:8]([C:9](=[O:10])[N:11]1[CH:12]([CH2:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[CH2:20][O:21][C:22]1=[O:23])[c:24]1[cH:25][c:26]([CH3:32])[c:27]([O:30][CH3:31])[cH:28][cH:29]1)=[O:33].[Li+:38].[OH-:37].[OH2:36].[OH2:39].[OH:34][OH:35]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([NH:7][CH:8]([C:9]([OH:10])=[O:34])[c:24]1[cH:25][c:26]([CH3:32])[c:27]([O:30][CH3:31])[cH:28][cH:29]1)=[O:33]
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Name
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COc1ccc(C(NC(=O)OC(C)(C)C)C(=O)N2C(=O)OCC2Cc2ccccc2)cc1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(NC(=O)OC(C)(C)C)C(=O)N2C(=O)OCC2Cc2ccccc2)cc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
|
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Type
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product
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Smiles
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COc1ccc(C(NC(=O)OC(C)(C)C)C(=O)O)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |